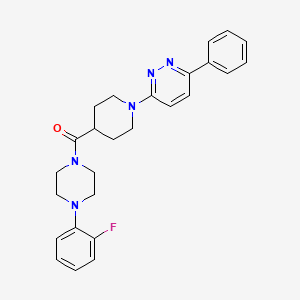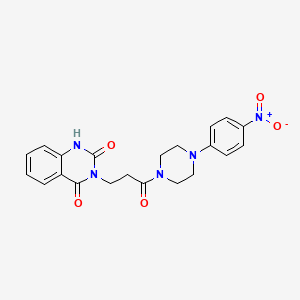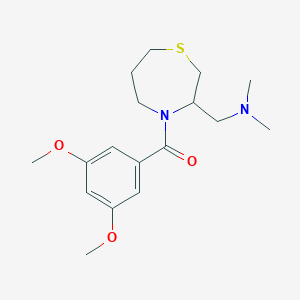
(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone, commonly known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTM belongs to the class of thiazepine derivatives and is known to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The research on derivatives of dimethoxyphenyl compounds has focused on their synthesis and chemical modification. For instance, the study by Çetinkaya et al. explored the selective O-demethylation during the bromination of a related compound, highlighting a method to synthesize bromophenol derivatives through specific reaction conditions (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). Similarly, Balaydın et al. synthesized diphenylmethane derivative bromophenols, including a natural product, showing effective antioxidant power in various in vitro assays (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Anticancer Applications
Hayakawa et al. described the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, including a potent anti-tumor agent that exhibits selective cytotoxicity against tumorigenic cell lines (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004). This work underlines the potential of dimethoxyphenyl derivatives in developing new anticancer drugs.
Photochemical and Electron-transfer Reactions
Research by Mattes and Farid delved into the photochemical electron-transfer reactions of diarylethylenes, which could be relevant for understanding the photochemical properties of dimethoxyphenyl derivatives and their applications in material science (Mattes & Farid, 1986).
Antioxidant and Enzyme Inhibitory Activities
Studies have also highlighted the antioxidant and enzyme inhibitory activities of phenol derivatives synthesized from dimethoxyphenyl compounds. Artunç et al. synthesized several molecules that showed significant antioxidant profiles and were effective inhibitors for enzymes such as AChE, hCA I, hCA II, and BChE, pointing to their potential therapeutic applications (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
Novel Chemotherapeutic Agents
Pellei et al. developed novel silver complexes based on phosphanes and ester derivatives targeting Thioredoxin reductase (TrxR), demonstrating significant in vitro antitumor activity and potential as chemotherapeutic tools relevant to small-cell lung carcinoma (SCLC) management (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-18(2)11-14-12-23-7-5-6-19(14)17(20)13-8-15(21-3)10-16(9-13)22-4/h8-10,14H,5-7,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHESZMNTHQRUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)
![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
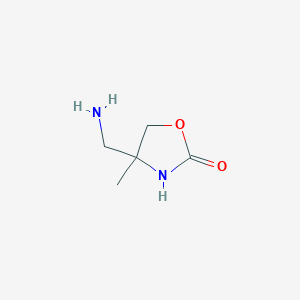
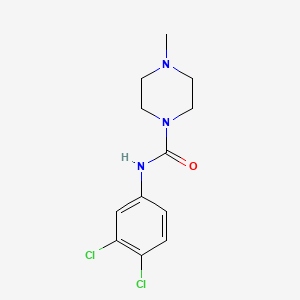
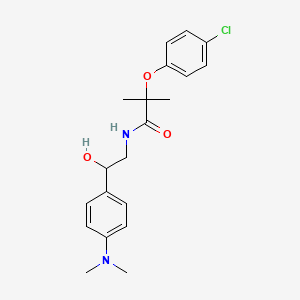

![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
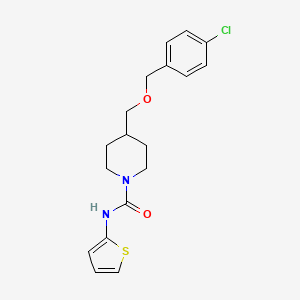
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
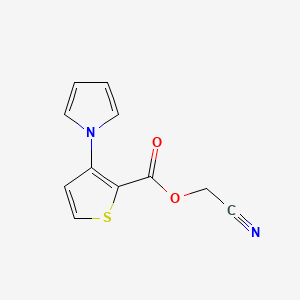
![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
